N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two benzodioxepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxepine Rings: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives and epoxide intermediates under acidic or basic conditions.
Coupling Reaction: The benzodioxepine intermediates are then coupled using a suitable linker, such as a methylene group, through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H19NO5/c21-19(14-3-5-16-18(11-14)25-9-8-24-16)20-12-13-2-4-15-17(10-13)23-7-1-6-22-15/h2-5,10-11H,1,6-9,12H2,(H,20,21) |
InChI Key |
WKZDUFQZXXCPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCCO4)OC1 |
Origin of Product |
United States |
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